molecular formula C15H13F3O3 B6384237 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol CAS No. 1261909-81-2

5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol

Cat. No.: B6384237
CAS No.: 1261909-81-2
M. Wt: 298.26 g/mol
InChI Key: PJQOVRYYFLAONC-UHFFFAOYSA-N
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Description

5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol is an organic compound characterized by the presence of methoxy, methyl, and trifluoromethoxy groups attached to a phenol ring

Properties

IUPAC Name

3-(4-methoxy-2-methylphenyl)-5-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3O3/c1-9-5-12(20-2)3-4-14(9)10-6-11(19)8-13(7-10)21-15(16,17)18/h3-8,19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJQOVRYYFLAONC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC(=CC(=C2)OC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60686607
Record name 4'-Methoxy-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-81-2
Record name 4'-Methoxy-2'-methyl-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60686607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxy-2-methylphenol and 3-trifluoromethoxyphenol as the primary reactants.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Reactors: Utilizing batch reactors for controlled synthesis.

    Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.

    Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution Reagents: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific enzymes or receptors, thereby modulating their activity.

    Pathways: Influencing various biochemical pathways, such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-2-methylphenol: Shares the methoxy and methyl groups but lacks the trifluoromethoxy group.

    3-Trifluoromethoxyphenol: Contains the trifluoromethoxy group but lacks the methoxy and methyl groups.

    4-Methoxyphenol: Contains the methoxy group but lacks the methyl and trifluoromethoxy groups.

Uniqueness

5-(4-Methoxy-2-methylphenyl)-3-trifluoromethoxyphenol is unique due to the combination of methoxy, methyl, and trifluoromethoxy groups on the phenol ring, which imparts distinct chemical and physical properties

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